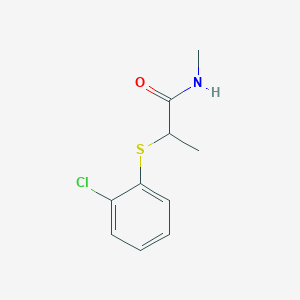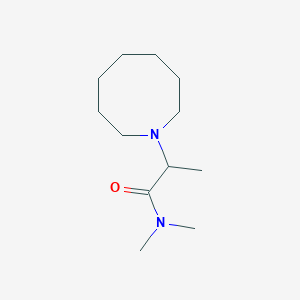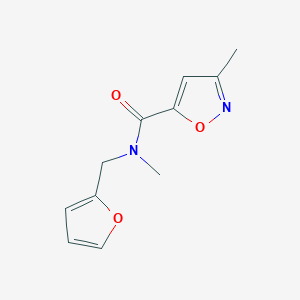
2-(2-chlorophenyl)sulfanyl-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)sulfanyl-N-methylpropanamide, also known as CPME, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. CPME belongs to the class of compounds known as amides and contains a chlorophenyl and sulfanyl group. The compound has been synthesized using various methods and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide is not fully understood. However, studies suggest that it may act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)sulfanyl-N-methylpropanamide has been shown to have anti-inflammatory and analgesic effects. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide has been found to have antioxidant properties and may protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide is its potential as a therapeutic agent for various diseases. Its anti-inflammatory and analgesic effects make it a potential treatment for conditions such as arthritis and neuropathic pain. Additionally, its anti-cancer properties make it a potential treatment for various types of cancer.
One limitation of 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide is its potential toxicity. Studies have shown that high doses of 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide can cause liver and kidney damage in animal models. Additionally, the mechanism of action of 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide is not fully understood, which may limit its potential as a therapeutic agent.
Zukünftige Richtungen
1. Investigating the potential of 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease.
2. Studying the mechanism of action of 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide to better understand its potential therapeutic effects.
3. Developing new synthesis methods for 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide that are more efficient and cost-effective.
4. Investigating the potential of 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide as a drug delivery system for other therapeutic agents.
5. Studying the potential side effects of 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide in humans to determine its safety for clinical use.
Synthesemethoden
2-(2-chlorophenyl)sulfanyl-N-methylpropanamide can be synthesized using different methods, including the reaction of 2-chlorobenzoyl chloride with thioacetamide followed by reaction with N-methylpropanamine. Another method involves the reaction of 2-chlorobenzenethiol with N-methylpropanamide in the presence of a base. These methods result in the formation of 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)sulfanyl-N-methylpropanamide has been studied for its potential as an anti-inflammatory and analgesic agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. Additionally, 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide has been investigated for its potential as an anti-cancer agent. Studies have shown that 2-(2-chlorophenyl)sulfanyl-N-methylpropanamide induces apoptosis in cancer cells and inhibits tumor growth in animal models.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-7(10(13)12-2)14-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOYWHNFLQNMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)SC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)sulfanyl-N-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516131.png)
![N-[2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]acetyl]-2-phenylacetamide](/img/structure/B7516142.png)
![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7516144.png)

![Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516153.png)
![9-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516157.png)
![N,N-dimethyl-5-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxamide](/img/structure/B7516168.png)


![N-(2-methylcyclohexyl)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]propanamide](/img/structure/B7516192.png)

